

Lifirafenib investigational drug status clinical trials

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Compound Focus: Lifirafenib

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Clinical Trial Findings and Efficacy Data

The most comprehensive data comes from a Phase 1b open-label study (NCT03905148) investigating **lifirafenib** in combination with mirdametinib in patients with advanced or refractory solid tumors harboring **RAS mutations, RAF mutations, or other MAPK pathway aberrations** [1] [2].

The combination therapy demonstrated a **favorable safety profile**, with a low incidence of dose-limiting toxicities and treatment discontinuations. The most common treatment-related adverse events were dermatitis acneiform, fatigue, and diarrhea [1] [2].

The table below summarizes the antitumor activity observed in efficacy-evaluable patients as of the data cut-off in January 2023 [2]:

Tumor Type	Confirmed Objective Response Rate (ORR)	Notable Mutation Types in Responders
Low-Grade Serous Ovarian Cancer (LGSOC)	59% (10 of 17 patients)	N/A
Endometrial Cancer	50% (2 of 4 patients)	BRAF fusion, KRAS mutation

Tumor Type	Confirmed Objective Response Rate (ORR)	Notable Mutation Types in Responders
Non-Small Cell Lung Cancer (NSCLC)	18% (2 of 11 patients)	NRAS mutation, BRAF V600E
All Efficacy-Evaluable Patients (across tumor types)	23% (14 of 61 patients)	KRAS, NRAS, and BRAF mutations

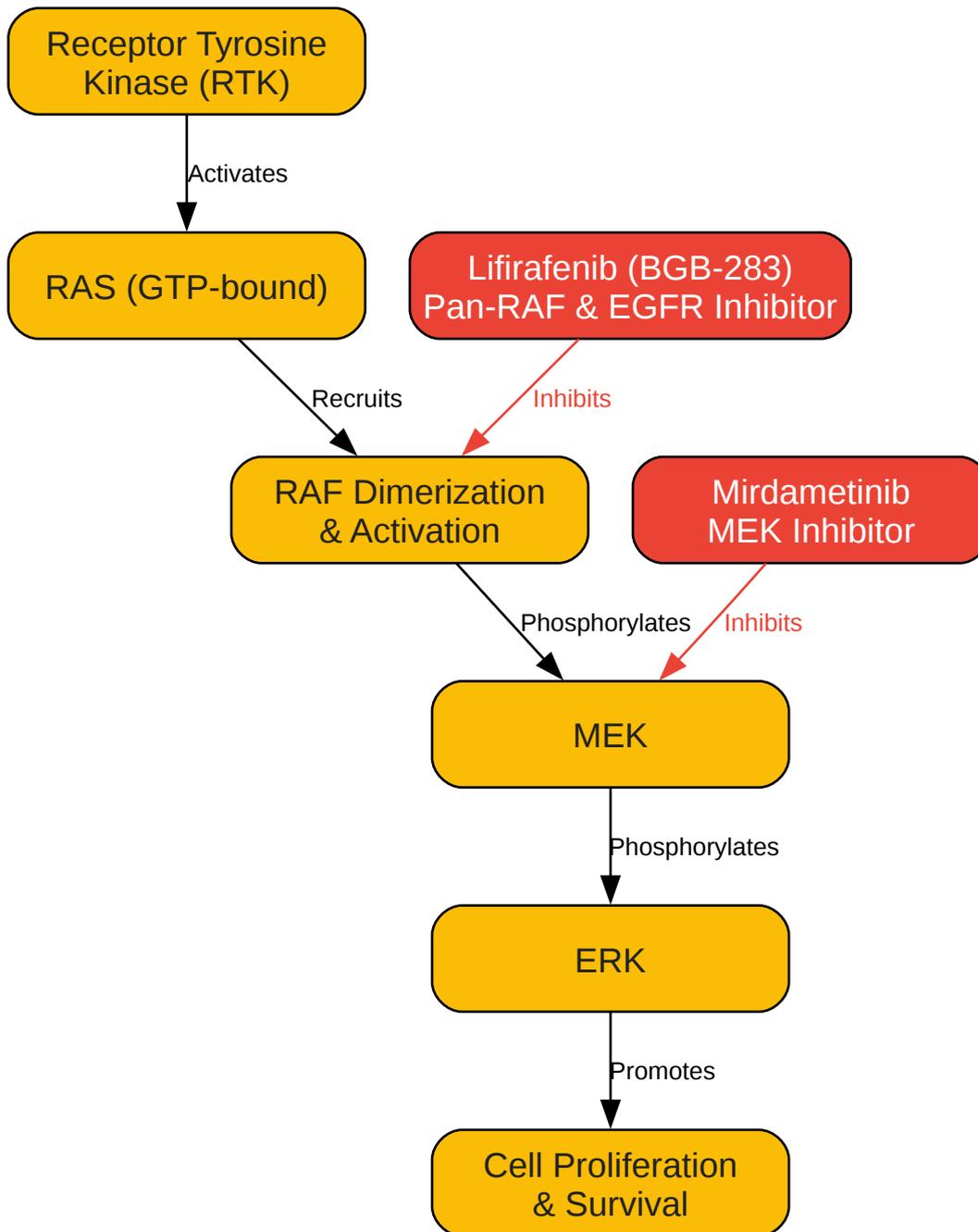
These findings support the **novel vertical combination strategy** of simultaneously targeting two key nodes in the MAPK pathway to overcome resistance mechanisms seen with single-agent therapies [1] [2]. The study is expected to advance into a tumor-agnostic, biomarker-selected dose-expansion phase [2].

Mechanism of Action and Signaling Pathway

Lifirafenib is a novel RAF dimer inhibitor designed to target both monomeric and dimeric forms of RAF kinase, in addition to the epidermal growth factor receptor (EGFR) [3] [2]. This multi-targeted approach is crucial for addressing tumors driven by different mutations:

- In **BRAF V600E** and other **non-V600E BRAF mutations**, the monomeric form of RAF is primarily implicated [2].
- In **KRAS/NRAS mutations**, the dimeric form of RAF is a key driver of tumor growth [2].

Lifirafenib's mechanism works within the context of the **RAS-RAF-MEK-ERK (MAPK) signaling cascade**, a pathway that regulates cell proliferation, differentiation, and survival [4] [5]. The following diagram illustrates the pathway and **lifirafenib's** role within it:



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Figure 1: MAPK Signaling Pathway and Drug Targets. **Lifirafenib** inhibits RAF dimerization and EGFR, while mirdametinib inhibits MEK, providing vertical pathway blockade.

Experimental Protocol Overview

For researchers designing related studies, the methodology from the Phase 1b trial (NCT03905148) provides a relevant clinical framework [1]:

- **Study Design:** Open-label, dose-escalation, and dose-expansion study.
- **Primary Endpoints:** Safety, tolerability, incidence of adverse events (AEs), dose-limiting toxicities (DLTs), pharmacokinetics (PK), and determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- **Dosing Regimen:** The combination was administered in 28-day cycles. The dose-escalation phase tested nine different dosing levels and schedules, including continuous dosing and intermittent schedules (e.g., 5 days on/2 days off).
- **Patient Population:** Adults with advanced or refractory solid tumors harboring **BRAF, KRAS, or NRAS mutations**, or other MAPK pathway aberrations, who had limited treatment options.

Additionally, a referenced preclinical study offers a standard protocol for assessing the in vitro synergy between a RAF inhibitor and a MEK inhibitor [6]:

- **Cell Viability Assay:** Plate cells in 96-well plates and treat with serial dilutions of each drug alone and in combination for 72 hours.
- **Viability Measurement:** Assess cell viability using a resazurin-based fluorescence assay.
- **Synergy Analysis:** Calculate IC₅₀ values and analyze drug interaction using the SynergyFinder algorithm.

Future Research and Development Directions

The development of **lifirafenib** represents an evolution in targeting the MAPK pathway, moving from first-generation BRAF inhibitors to more versatile agents [5]. Future directions include:

- **Tumor-Agnostic Expansion:** The Phase 1b study is planned to advance into a dose-expansion phase focusing on a **biomarker-selected population** with a tumor-agnostic approach [1] [2].
- **Addressing Resistance:** The strategy of **vertical pathway inhibition** (combining RAF and MEK inhibitors) is designed to create a more sustained and complete blockade of the MAPK pathway, potentially delaying or overcoming therapeutic resistance common to single-agent therapies [1] [6] [5].

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